Infigratinib is a small molecule tyrosine kinase inhibitor [, , ]. It exhibits high selectivity for fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , , , , , , , ]. Infigratinib is classified as a pan-FGFR inhibitor due to its ability to inhibit all three FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency [, ]. In scientific research, infigratinib serves as a valuable tool for investigating the role of FGFR signaling in various biological processes and diseases, including cancer, skeletal dysplasias, and tumor-induced osteomalacia [, , , , , , , ].
Mechanism of Action
Infigratinib acts as an ATP-competitive inhibitor of FGFR1-3 [, , , , , , ]. It binds to the ATP-binding pocket of these receptors, preventing ATP from binding and subsequently inhibiting the phosphorylation and activation of downstream signaling pathways [, , ]. This inhibition disrupts critical cellular processes driven by FGFR signaling, such as cell proliferation, differentiation, migration, and survival [, , , ].
Physical and Chemical Properties Analysis
While the provided papers do not provide a comprehensive list of physical and chemical properties for infigratinib, it is described as an orally bioavailable molecule [, , , , , ]. This suggests suitable absorption and distribution characteristics for oral administration. Further studies focusing on its specific physicochemical properties are needed to better understand its behavior in biological systems.
Applications
Cholangiocarcinoma: Infigratinib demonstrates notable clinical efficacy in treating advanced cholangiocarcinoma, particularly in cases harboring FGFR2 fusions or rearrangements [, , ]. Clinical trials have shown significant tumor response and duration of response, leading to its FDA approval for this indication []. Further research is ongoing to understand mechanisms of acquired resistance and explore combination therapies [, ].
Achondroplasia: Infigratinib shows promise as a potential therapeutic option for children with achondroplasia, a skeletal dysplasia caused by FGFR3 gain-of-function mutations [, , , , , ]. Preclinical studies in a mouse model mimicking achondroplasia demonstrated significant improvement in bone growth and correction of growth plate abnormalities at low doses []. Clinical trials are currently underway to evaluate its safety and efficacy in children [, , ].
Hypochondroplasia: Similar to its potential in achondroplasia, infigratinib has been investigated in a preclinical model of hypochondroplasia, another skeletal dysplasia caused by FGFR3 mutations []. Results demonstrated significant improvement in bone length and skull morphology, providing rationale for further investigation in children with this condition [].
Tumor-Induced Osteomalacia: Infigratinib has been studied in patients with tumor-induced osteomalacia, a rare paraneoplastic syndrome caused by excess fibroblast growth factor 23 (FGF23) production by phosphaturic mesenchymal tumors []. Results confirmed the role of FGFR signaling in this disease, with infigratinib reducing FGF23 levels and increasing blood phosphate [].
Hepatocellular Carcinoma: Research suggests infigratinib exhibits antitumor activity in hepatocellular carcinoma models, particularly those with high FGFR expression [, ]. Studies have shown its potential to inhibit tumor growth, angiogenesis, invasion, and metastasis, and improve survival [, ]. Combinations with other agents like vinorelbine and bevacizumab are being explored for enhanced efficacy [, ].
Glioblastoma: Clinical trials have investigated infigratinib in patients with recurrent gliomas harboring FGFR alterations [, , ]. While limited efficacy was observed in a broad population, durable disease control was noted in some patients with specific FGFR1 or FGFR3 mutations or FGFR3-TACC3 fusions, suggesting potential for further investigation with refined biomarker selection [].
Urothelial Carcinoma: Infigratinib has shown clinical activity in patients with advanced or metastatic urothelial carcinoma bearing FGFR3 alterations [, , , , ]. Studies have demonstrated its efficacy in both upper tract and bladder urothelial carcinoma, with varying responses depending on specific FGFR3 mutations and tumor location [, ]. Ongoing research focuses on understanding resistance mechanisms and exploring its potential as adjuvant therapy [, , ].
Reference Links:
Related Compounds
Pemigatinib
Compound Description: Pemigatinib (INCB054828) is a selective, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] Like Infigratinib, Pemigatinib has been approved by the FDA for the treatment of cholangiocarcinoma, a rare form of bile duct cancer. []
Relevance: The research highlights Pemigatinib as one of the few selective drugs alongside Infigratinib approved by the FDA to treat cholangiocarcinoma. [] This suggests that both compounds share a similar mechanism of action and target FGFRs, making Pemigatinib structurally and functionally related to Infigratinib.
Compound Description: Hit-1 is a compound identified through virtual screening using the 3D pharmacophore of Infigratinib. [] This compound demonstrated favorable binding affinity to FGFR-1, with a LibDock score surpassing that of Infigratinib. []
Relevance: Identified due to its similar pharmacophoric features to Infigratinib, Hit-1 represents a structurally related compound that exhibits potential as an FGFR-1 inhibitor. [] The research suggests Hit-1 might offer an alternative treatment option for cholangiocarcinoma.
Compound Description: Hit-4, another compound discovered through virtual screening based on Infigratinib's pharmacophore, exhibits even closer structural similarity to Infigratinib compared to Hit-1. [] Notably, Hit-4 occupies the entire pharmacophoric space of Infigratinib and displays a higher LibDock score, suggesting stronger binding affinity to FGFR-1. []
Relevance: Hit-4's remarkable structural similarity to Infigratinib and its superior binding affinity to FGFR-1 highlight its potential as a valuable lead compound for developing novel FGFR inhibitors. [] This compound may offer an improved therapeutic option for treating cholangiocarcinoma.
Vosoritide
Compound Description: Vosoritide is an analog of C-type Natriuretic Peptide (CNP) that acts as an antagonist of the MAP kinase (MAPK) pathway, which is downstream of FGFR3 signaling. [] It is being investigated as a potential treatment for achondroplasia.
Relevance: The research compares the efficacy of Vosoritide with Infigratinib in treating achondroplasia, highlighting their shared target pathway, although they employ different mechanisms of action. [] While Infigratinib directly inhibits FGFR3, Vosoritide targets a downstream pathway, making it indirectly related.
Relevance: The research includes AZD4547 as part of a comparative analysis of FGFR-selective TKIs, highlighting its functional similarity to Infigratinib. [] Both compounds target FGFRs and demonstrate potential for treating skeletal dysplasias, although AZD4547 exhibits dose-limiting toxicity.
PD173074
Compound Description: PD173074 is an FGFR TKI tested in chicken embryos, where it induced limb malformations at high doses (1 × 106 to 50 × 106 nM). [] This finding suggests potential developmental toxicity associated with PD173074.
Relevance: Similar to AZD4547, PD173074 is discussed alongside Infigratinib in the context of preclinical studies evaluating FGFR-selective TKIs for skeletal dysplasias. [] Despite their shared target, PD173074 exhibits concerning toxicity, making it a less desirable therapeutic option compared to Infigratinib.
Erdafitinib (JNJ-42756493)
Compound Description: Erdafitinib is a selective FGFR inhibitor, similar to Infigratinib, that has been clinically evaluated for treating cancers with FGFR3 alterations, specifically in urothelial carcinoma patients. []
Relevance: Both Infigratinib and Erdafitinib have been investigated as potential treatments for urothelial carcinoma in patients with FGFR3 alterations. [] This suggests that both compounds share a similar mechanism of action and target FGFRs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Infigratinib Phosphate is the phosphate salt form of infigratinib, an orally bioavailable pan-inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. Upon administration, infigratinib selectively binds to and inhibits the activities of FGFRs, which may result in the inhibition of angiogenesis and cell proliferation, and the induction of cell death in tumors with activating FGFR amplifications, mutations, or fusions. FGFRs are a family of receptor tyrosine kinases that are involved in tumor cell differentiation and proliferation, tumor angiogenesis, and tumor cell survival. Activating FGFR amplifications, mutations, or fusions occur in various cancer cell types. See also: Infigratinib (has active moiety).
N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.
Erlotinib hydrochloride is the hydrochloride salt of erlotinib. It has a role as a protein kinase inhibitor and an antineoplastic agent. It is a hydrochloride and a terminal acetylenic compound. It contains an erlotinib. A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER. See also: Erlotinib Hydrochloride (preferred); Erlotinib (has active moiety).
Golvatinib is an aromatic ether. Golvatinib has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck. Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.
Gefitinib is a member of the class of quinazolines that is quinazoline which is substituted by a (3-chloro-4-fluorophenyl)nitrilo group, 3-(morpholin-4-yl)propoxy group and a methoxy group at positions 4,6 and 7, respectively. An EGFR kinase inhibitor used for the treatment of non-small cell lung cancer. It has a role as an epidermal growth factor receptor antagonist and an antineoplastic agent. It is an aromatic ether, a member of monochlorobenzenes, a member of monofluorobenzenes, a secondary amino compound, a tertiary amino compound, a member of quinazolines and a member of morpholines. Gefitinib (originally coded ZD1839) is a drug used in the treatment of certain types of cancer. Acting in a similar manner to erlotinib (marketed as Tarceva), gefitinib selectively targets the mutant proteins in malignant cells. It is marketed by AstraZeneca under the trade name Iressa. Gefitinib is a Kinase Inhibitor. The mechanism of action of gefitinib is as a Protein Kinase Inhibitor. Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury. Gefitinib is a natural product found in Penicillium brocae with data available. Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04) A selective tyrosine kinase inhibitor for the EPIDERMAL GROWTH FACTOR RECEPTOR (EGFR) that is used for the treatment of locally advanced or metastatic NON-SMALL CELL LUNG CANCER.
Nordihydroguaiaretic acid is a tetrol that is butane which is substituted at positions 2 and 3 by 3,4-dihydroxybenzyl groups. Masoprocol, the meso-form found in the leaves of the creosote bush (Larrea divaricata), is a potent lipoxygenase inhibitor. It has a role as an antioxidant, a plant metabolite, a ferroptosis inhibitor and a geroprotector. It is a member of catechols, a tetrol and a lignan. Nordihydroguaiaretic acid is a natural product found in Arabidopsis thaliana, Magnolia sinica, and other organisms with data available. A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. It also serves as an antioxidant in fats and oils.
Reversible dual inhibitor of ErbB1 and ErbB2 tyrosine kinases. Antineoplastic. Lapatinib Ditosylate is the ditosylate salt of lapatinib, a synthetic, orally-active quinazoline with potential antineoplastic activity. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types. A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
N4-(3-chloro-4-fluorophenyl)-N6-(1-methyl-4-piperidinyl)pyrimido[5,4-d]pyrimidine-4,6-diamine is a substituted aniline. Falnidamol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific. Falnidamol is a pyrimido-pyrimidine with antitumor activity. BIBX 1382 inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) thus specifically reversing the aberrant enzymatic activity from overexpressed and constitutively activated EGFR, and subsequently inhibiting cell proliferation and inducing cell differentiation.